Compound Description: This compound is a novel benzamide derivative investigated for its pharmaceutical properties. Studies have focused on identifying and characterizing its various hydrates and polymorphs to optimize its pharmaceutical formulation and therapeutic application. Specifically, researchers have explored its potential in treating autoimmune diseases. [, ]
Relevance: This compound shares a core benzamide structure with 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide. Both compounds feature a benzamide moiety directly linked to a 1-methyl-4-piperidinyl group. The primary structural difference lies in the substituents on the benzamide ring. While 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide has a tert-butyl group at the para position, this related compound possesses a more complex substituent at the para position and a methoxy group at the meta position. [, ]
Compound Description: This compound serves as a selective agonist for the 5-HT1F receptor. Researchers have investigated its potential in designing divalent molecules with modified affinity and selectivity profiles for different 5-HT1 receptor subtypes. []
Relevance: The compound shares structural similarities with 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide in two key aspects. Firstly, both compounds feature a benzamide group linked to a nitrogen atom. Secondly, both have a 1-methyl-4-piperidinyl substituent. In 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide, the 1-methyl-4-piperidinyl group is attached to an indole ring, which is further connected to the benzamide moiety. This contrasts with 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide, where the 1-methyl-4-piperidinyl group is directly attached to the benzamide. []
Compound Description: SCH 900822 functions as a potent antagonist of the human glucagon receptor (hGCGR). Its development aimed to create a highly selective antagonist for hGCGR, demonstrating exceptional selectivity over the human glucagon-like peptide-1 receptor. Preclinical studies have shown that SCH 900822 effectively lowers blood glucose levels in various mouse models of diabetes, highlighting its therapeutic potential for treating type 2 diabetes. []
Relevance: This compound, like 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide, belongs to the benzamide class of compounds. Both share a core benzamide structure. The significant difference lies in the substituents attached to the benzamide nitrogen. SCH 900822 possesses a significantly more complex substituent compared to the 1-methyl-4-piperidinyl group in 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide. []
Compound Description: SP-10 is a benzamide derivative exhibiting potent in vitro antiviral activity against HIV-1. Studies have revealed its ability to inhibit viral replication at remarkably lower concentrations compared to zidovudine (AZT), a current HIV treatment. Importantly, SP-10 also demonstrates efficacy against multidrug-resistant HIV-1 strains. Mechanistic studies suggest that SP-10 disrupts HIV-1 binding and cell entry by modifying actin dynamics, representing a novel mechanism of action for HIV inhibition. []
Compound Description: SB 207266 (piboserod) is a pharmaceutical compound formulated into oral dosage forms using dry granulation techniques. These techniques aim to improve the compound's manufacturing process and enhance the properties of the final pharmaceutical composition. [, , ]
Relevance: Both SB 207266 and 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide share structural similarities as they both contain a piperidinyl ring system connected to an amide group. The difference is in the substitution pattern and the additional fused ring system present in SB 207266. SB 207266 has an n-butyl group on the nitrogen of the piperidine ring and a complex indole-oxazine system linked to the amide, while 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide has a methyl group on the piperidine nitrogen and a simpler tert-butyl benzene ring attached to the amide. Despite these differences, the shared presence of the piperidinyl-amide motif suggests potential similarities in their pharmacological profiles, although further research is required to confirm this. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.